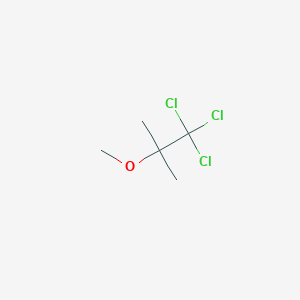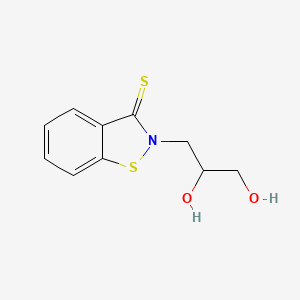![molecular formula C14H14Cl2NO4- B14528085 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate CAS No. 62513-93-3](/img/structure/B14528085.png)
1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate is a complex organic compound characterized by its unique chemical structure. This compound is of significant interest in various scientific fields due to its potential applications and reactivity. It features a dichloroethenyl group, a carbamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the dichloroethenyl carbamoyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and sulfuric acid for catalyzing substitution reactions. The reactions are often conducted at room temperature or slightly elevated temperatures to optimize yields.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives and carbamates, depending on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbamate and 1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl ether share structural similarities.
Uniqueness: The presence of the carbonate group in this compound distinguishes it from its analogs. This functional group imparts unique chemical properties, such as increased reactivity and stability under certain conditions.
Properties
CAS No. |
62513-93-3 |
|---|---|
Molecular Formula |
C14H14Cl2NO4- |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
[1-[2-(2,2-dichloroethenylcarbamoyl)phenyl]-2-methylpropyl] carbonate |
InChI |
InChI=1S/C14H15Cl2NO4/c1-8(2)12(21-14(19)20)9-5-3-4-6-10(9)13(18)17-7-11(15)16/h3-8,12H,1-2H3,(H,17,18)(H,19,20)/p-1 |
InChI Key |
ZLEDAYAJJGLYKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C(=O)NC=C(Cl)Cl)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-({4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14528022.png)
![N-Acetyl-3-[2-(2-{4-[(9-methyl-9H-purin-6-yl)sulfanyl]phenyl}hydrazinylidene)-2H-imidazol-4-yl]-L-alanine](/img/structure/B14528025.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)


![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)



![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)


